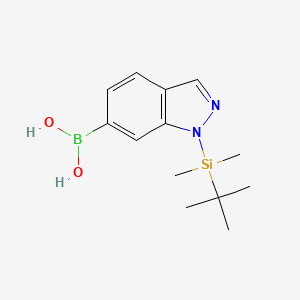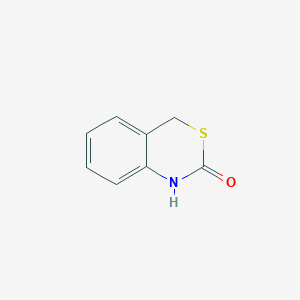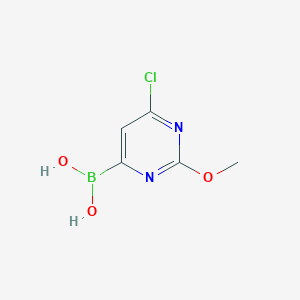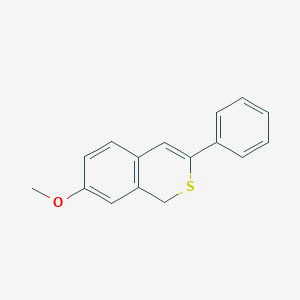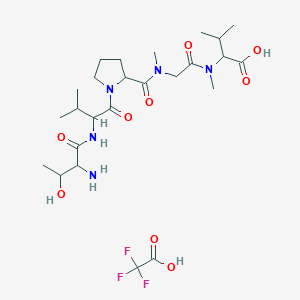
H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OHTFA is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Specific side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA has various applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in targeting specific diseases or conditions.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide may modulate the activity of these targets by binding to them, altering their conformation, or inhibiting their function. The exact pathways involved depend on the specific application and target of the peptide.
Comparison with Similar Compounds
Similar Compounds
- cyclo[DL-Ala-DL-xiThr-DL-Pro-DL-Phe-DL-Val-DL-Pro-DL-Pro]
- Ac-DL-xiThr(1)-DL-Phe-DL-Leu-DL-Val-DL-Pro-DL-Pro-DL-Leu-DL-N(Me)Tyr-(1)
Uniqueness
H-DL-xiThr-DL-Val-DL-Pro-Sar-DL-N(Me)Val-OH.TFA is unique due to its specific sequence and modifications. The presence of N-methylvaline and sarcosine, along with the trifluoroacetic acid salt form, distinguishes it from other peptides. These modifications can influence its stability, solubility, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
5648-68-0 |
|---|---|
Molecular Formula |
C25H42F3N5O9 |
Molecular Weight |
613.6 g/mol |
IUPAC Name |
2-[[2-[[1-[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]-methylamino]acetyl]-methylamino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C23H41N5O7.C2HF3O2/c1-12(2)18(25-20(31)17(24)14(5)29)22(33)28-10-8-9-15(28)21(32)26(6)11-16(30)27(7)19(13(3)4)23(34)35;3-2(4,5)1(6)7/h12-15,17-19,29H,8-11,24H2,1-7H3,(H,25,31)(H,34,35);(H,6,7) |
InChI Key |
UAEFLNUCCAOFJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)N(C)CC(=O)N(C)C(C(C)C)C(=O)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


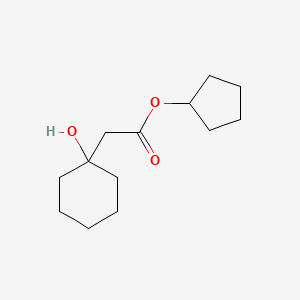

![2-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]-6-phenylpyridin-4(1h)-one](/img/structure/B13994651.png)
![4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione](/img/structure/B13994655.png)
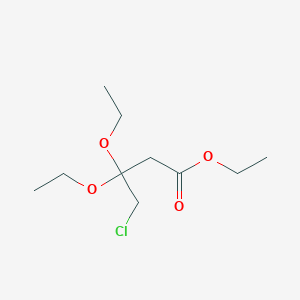
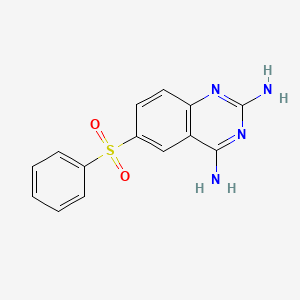
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B13994667.png)
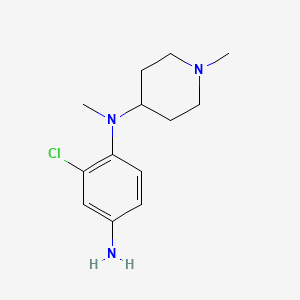
![1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B13994675.png)
![6-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B13994676.png)
